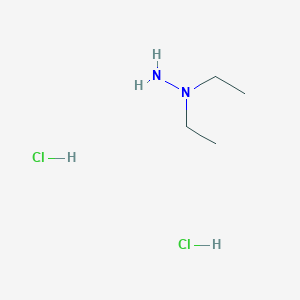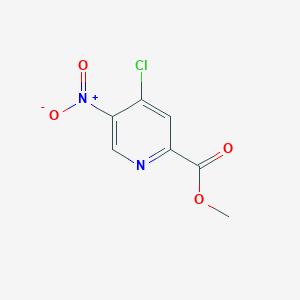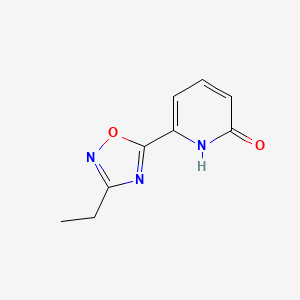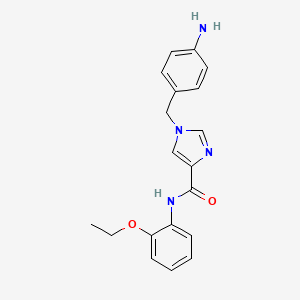
N,N-Diethylhydrazinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylhydrazinedihydrochloride is a chemical compound with the molecular formula C4H12N2Cl2. It is a derivative of hydrazine, where two ethyl groups are attached to the nitrogen atoms. This compound is typically found in the form of a dihydrochloride salt, which enhances its stability and solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylhydrazinedihydrochloride typically involves the reaction of diethylamine with hydrazine in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{N_2H_4} + 2 \text{C_2H_5NH_2} \rightarrow \text{(C_2H_5)_2N_2H_2} ] [ \text{(C_2H_5)_2N_2H_2} + 2 \text{HCl} \rightarrow \text{(C_2H_5)_2N_2H_2 \cdot 2HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where diethylamine and hydrazine are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion. The resulting product is then purified through crystallization or distillation to obtain the dihydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethylhydrazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrosamines.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrosamines
Reduction: Hydrazine derivatives
Substitution: Alkylated hydrazine compounds
Applications De Recherche Scientifique
N,N-Diethylhydrazinedihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Diethylhydrazinedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The compound’s effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylhydrazinedihydrochloride
- 1,2-Diethylhydrazine
- 1,2-Dimethylhydrazine
Uniqueness
N,N-Diethylhydrazinedihydrochloride is unique due to its specific ethyl substitutions on the nitrogen atoms, which confer distinct chemical and biological properties. Compared to N,N-Dimethylhydrazinedihydrochloride, it has different reactivity and stability profiles, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C4H14Cl2N2 |
|---|---|
Poids moléculaire |
161.07 g/mol |
Nom IUPAC |
1,1-diethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C4H12N2.2ClH/c1-3-6(5)4-2;;/h3-5H2,1-2H3;2*1H |
Clé InChI |
AWNZWNWUDYWSPH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12501193.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501198.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol](/img/structure/B12501223.png)
![N-(4-{[3-(trifluoromethoxy)benzyl]amino}phenyl)acetamide](/img/structure/B12501246.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12501254.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12501260.png)
![N-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501265.png)
![4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde](/img/structure/B12501267.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501270.png)
![1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B12501277.png)

![Methyl [(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B12501283.png)
